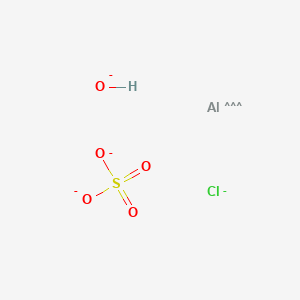
POLYALUMINUM CHLORIDE HYDROXIDE SULFATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
POLYALUMINUM CHLORIDE HYDROXIDE SULFATE is an inorganic compound that combines the properties of aluminium chloride, aluminium hydroxide, and aluminium sulfate. It is often used in various industrial and scientific applications due to its unique chemical properties. This compound is typically found as a white or yellowish solid and is highly soluble in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: POLYALUMINUM CHLORIDE HYDROXIDE SULFATE can be synthesized through the reaction of aluminium chloride with aluminium hydroxide and sulfuric acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, aluminium chloride hydroxide sulfate is produced by reacting aluminium chloride with aluminium hydroxide in the presence of sulfuric acid. The reaction is carried out in large reactors where temperature and pH are carefully monitored to optimize yield and purity. The resulting product is then filtered, dried, and packaged for various applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions where one of its components is replaced by another chemical species.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Various acids and bases can be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aluminium oxide, while substitution reactions can yield various aluminium salts .
Aplicaciones Científicas De Investigación
POLYALUMINUM CHLORIDE HYDROXIDE SULFATE has a wide range of applications in scientific research:
Chemistry: Used as a coagulant in water treatment processes to remove impurities and suspended particles.
Biology: Employed in the preparation of vaccines as an adjuvant to enhance the immune response.
Medicine: Utilized in antiperspirants and deodorants due to its ability to block sweat glands.
Industry: Applied in the paper and textile industries for sizing and as a mordant in dyeing processes .
Mecanismo De Acción
The mechanism of action of aluminium chloride hydroxide sulfate involves its ability to form complexes with various molecules. In water treatment, it acts as a coagulant by neutralizing the charges on suspended particles, causing them to aggregate and settle out of the water. In biological applications, it enhances the immune response by forming a depot at the injection site, slowly releasing the antigen and stimulating a stronger immune reaction .
Comparación Con Compuestos Similares
Aluminium Chloride: Primarily used in chemical synthesis and as a catalyst.
Aluminium Hydroxide: Commonly used as an antacid and in vaccine formulations.
Aluminium Sulfate: Widely used in water treatment and paper manufacturing.
Uniqueness: POLYALUMINUM CHLORIDE HYDROXIDE SULFATE is unique in its ability to combine the properties of its constituent compounds, making it versatile for various applications. Its high charge density and solubility in water make it particularly effective as a coagulant in water treatment processes .
Propiedades
Número CAS |
39290-78-3 |
|---|---|
Fórmula molecular |
AlClHO5S-4 |
Peso molecular |
175.51 g/mol |
InChI |
InChI=1S/Al.ClH.H2O4S.H2O/c;;1-5(2,3)4;/h;1H;(H2,1,2,3,4);1H2/p-4 |
Clave InChI |
QZLCBMPUYDLCRT-UHFFFAOYSA-J |
SMILES |
[OH-].[O-]S(=O)(=O)[O-].[Al].[Cl-] |
SMILES canónico |
[OH-].[O-]S(=O)(=O)[O-].[Al].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















